2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a pyrazinone ring, and a sulfanyl-acetamide linkage, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the condensation of appropriate amines and diketones under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrazinone ring using suitable reagents and catalysts.
Sulfanyl-Acetamide Linkage Formation: The final step involves the formation of the sulfanyl-acetamide linkage through a nucleophilic substitution reaction, where the sulfanyl group is attached to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone ring, converting it to a hydroxyl group.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrazinone ring.
Substitution: Various substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazinone ring and the sulfanyl-acetamide linkage are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness
The presence of the ethoxyphenyl group and the specific arrangement of functional groups in 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-29-20-11-9-19(10-12-20)26-14-13-24-22(23(26)28)30-15-21(27)25-18-7-5-17(6-8-18)16(2)3/h5-14,16H,4,15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGKANLAPPNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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